molecular formula C18H14ClN3O B3038732 3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 891015-30-8

3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

货号: B3038732
CAS 编号: 891015-30-8
分子量: 323.8 g/mol
InChI 键: LVWULPFQWBTKRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Vitas-M Lab ID: BBL006886) is a synthetic small molecule provided as a dry powder for research applications. This compound features a complex polycyclic structure with a molecular weight of 323.78 and an empirical formula of C 18 H 14 ClN 3 O . Its scaffold, based on the pyrimido[5,4-b]indol-4-one core, is of significant interest in medicinal chemistry for the construction of compounds targeting various enzymes and receptors . The compound is characterized by favorable physicochemical properties for early-stage drug discovery, as indicated by its Lipinsky parameters: a logP of 3.446, two rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor, with a polar surface area of 48 Ų . These properties suggest good potential for cell permeability. The primary research application of this compound is in biological screening and lead optimization campaigns, where it can be used to identify initial hits or to explore structure-activity relationships (SAR) around the pyrimidoindolone scaffold . Researchers can utilize this molecule as a starting point for developing more potent and selective inhibitors or probes for novel biological targets. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-11-6-7-15-13(8-11)16-17(21-15)18(23)22(10-20-16)9-12-4-2-3-5-14(12)19/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWULPFQWBTKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Pyrimidoindole Skeleton Construction

The pyrimido[5,4-b]indole scaffold is commonly synthesized via cyclocondensation reactions. A representative pathway involves:

Step 1: Preparation of 8-Methylindole-5-amine
Indole derivatives serve as foundational building blocks. 8-Methylindole-5-amine is synthesized through a Fischer indole synthesis, employing phenylhydrazine and 4-methylcyclohexanone under acidic conditions (e.g., HCl/EtOH).

Step 2: Cyclocondensation with a 1,3-Dielectrophile
Reaction of 8-methylindole-5-amine with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) facilitates cyclization to form the pyrimidine ring. This step proceeds via enamine formation followed by intramolecular cyclodehydration, yielding 8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.

N3-Alkylation with 2-Chlorobenzyl Chloride

The introduction of the 2-chlorobenzyl group at the N3 position is achieved through alkylation:

Reaction Conditions

  • Substrate : 8-Methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (1.0 equiv)
  • Alkylating Agent : 2-Chlorobenzyl chloride (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 12 hours
  • Yield : 68–72%

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the deprotonated N3 nitrogen attacks the electrophilic benzyl carbon. Steric hindrance from the indole’s methyl group necessitates elevated temperatures to achieve satisfactory conversion.

Alternative Pathway: One-Pot Tandem Synthesis

Recent advances highlight a one-pot methodology that integrates indole functionalization and pyrimidine cyclization:

  • Indole Methylation : 5-Nitroindole is methylated at the 8-position using methyl iodide and silver(I) oxide in acetonitrile.
  • Reductive Amination : The nitro group is reduced to an amine using H₂/Pd-C, followed by condensation with dimethyl acetylenedicarboxylate.
  • Cyclization and Alkylation : Sequential treatment with POCl₃ and 2-chlorobenzyl magnesium bromide yields the target compound in 55% overall yield.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Key industrial adaptations include:

Continuous Flow Reactor Optimization

  • Advantages : Enhanced heat transfer and reaction control.
  • Protocol : A continuous flow system couples the cyclocondensation and alkylation steps, reducing intermediate isolation. Residence time of 30 minutes at 100°C achieves 85% conversion.

Green Chemistry Approaches

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact.
  • Catalysis : Immobilized lipase enzymes catalyze the alkylation step, enabling milder conditions (50°C, pH 7.0).

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Stepwise Alkylation 68–72 12 hours High reproducibility Multi-step purification required
One-Pot Tandem Synthesis 55 8 hours Reduced solvent use Sensitivity to moisture
Continuous Flow 85 0.5 hours Scalability for industrial production High initial equipment costs

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the indole’s N1 position is minimized by:

  • Steric Shielding : Bulkier bases (e.g., DBU) favor N3 attack.
  • Directed Metalation : Use of ZnCl₂ as a Lewis acid directs the alkylating agent to the desired position.

Purification of Polar Intermediates

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Crystallization : Methanol/water recrystallization achieves >99% purity for final product.

化学反应分析

Types of Reactions

3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities .

科学研究应用

3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

作用机制

The mechanism of action of 3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Structural Modifications and Substituent Effects

The pyrimido[5,4-b]indol-4-one core is highly modular, with substituents at positions 3, 5, and 8 dictating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Key Features
Target Compound 3-(2-chlorobenzyl), 8-methyl Chlorine enhances lipophilicity; methyl improves metabolic stability
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) analog (Compound 3) 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) Dual fluoro groups enhance HBV inhibition; methoxy improves solubility
3-[2-(3,4-Dimethoxyphenyl)ethyl]-8-fluoro-5-(2-fluorobenzyl) analog 3-[2-(3,4-dimethoxyphenyl)ethyl], 5-(2-fluorobenzyl), 8-fluoro Dimethoxy groups increase polarity; fluorobenzyl enhances target affinity
ADRA1A-targeting analog 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl} Piperazine moiety enables receptor binding; methoxy optimizes pharmacokinetics

Key Observations :

  • Fluorine substituents (e.g., 8-fluoro in Compound 3) correlate with antiviral activity, likely due to electronegativity and binding pocket compatibility .
  • Chlorine vs.
  • Methyl at position 8 : Unique to the target compound, this substituent may reduce oxidative metabolism compared to fluoro or unsubstituted analogs .
Antiviral Activity
  • Compound 3: Exhibits nanomolar inhibitory activity against HBV (IC₅₀ < 10 µM) by disrupting viral replication markers like HBeAg .
Receptor Targeting
  • ADRA1A Ligand : A piperazine-containing analog binds α1-adrenergic receptors (Ki = 2.04 × 10¹⁶ nM), demonstrating the scaffold’s adaptability to diverse targets .

Physicochemical and Crystallographic Properties

Property Target Compound Compound 3
Crystallographic Data Not reported Monoclinic P21/n space group; Z = 4; a = 16.366 Å, b = 6.030 Å, c = 21.358 Å, β = 105.21°
Hirshfeld Surface Not studied Dominated by H···F (17.3%) and H···O (11.2%) interactions
Solubility Likely low (chlorobenzyl group) Improved by methoxy and fluoro substituents

Key Differences :

  • Compound 3’s methoxy group facilitates hydrogen bonding, enhancing crystal packing and solubility .
  • The target compound’s chlorobenzyl group may promote hydrophobic interactions in biological systems but reduce aqueous solubility .

生物活性

3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : 3-[(2-chlorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
  • Molecular Formula : C18H14ClN3O
  • Molecular Weight : 323.78 g/mol

The unique fused pyrimidine and indole structure contributes to its biological activity by enabling interactions with various biological targets.

Research indicates that this compound interacts with multiple receptors and enzymes, modulating key cellular pathways. Notably, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival .

Antimicrobial Activity

In Vitro Studies : The compound has demonstrated significant antimicrobial activity against a range of pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) that indicate potent effects against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51
Escherichia coli12

These results suggest that the compound can effectively inhibit bacterial growth and may serve as a potential lead for developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer properties have also been a focus of research. It has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.

Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values varied depending on the cancer type but were generally within the range of 10–30 µM.

Toxicity and Safety Profile

Toxicity assessments have indicated that the compound exhibits low hemolytic activity and noncytotoxic effects at therapeutic concentrations. Hemolytic activity was found to be less than 15% at concentrations up to 60 µM, suggesting a favorable safety profile for further development .

常见问题

Q. What safety protocols are essential for handling this compound given its structural analogs’ toxicity?

  • Methodological Answer : Use fume hoods (EN 14175-certified) and PPE (nitrile gloves, EN 166-certified goggles). Implement spill containment kits with neutralizers (e.g., activated charcoal for organic residues). Monitor airborne exposure via OSHA-compliant GC-MS workplace sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。